molecular formula C17H21NO3S B2962031 N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide CAS No. 2415514-23-5

N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide

Cat. No.: B2962031
CAS No.: 2415514-23-5
M. Wt: 319.42
InChI Key: BLCSQOUHRFYXND-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide is a complex organic compound featuring a unique structure that combines furan rings and a cyclopentylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide typically involves the reaction of 2,2-bis(furan-2-yl)ethylamine with cyclopentylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-diones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,5-diones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide is unique due to the presence of both furan rings and a cyclopentylsulfanyl group, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential bioactivity compared to simpler analogs .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c19-17(12-22-13-5-1-2-6-13)18-11-14(15-7-3-9-20-15)16-8-4-10-21-16/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCSQOUHRFYXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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